molecular formula C20H14ClFN2O2S B2848402 1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326845-49-1

1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2848402
CAS No.: 1326845-49-1
M. Wt: 400.85
InChI Key: ZAMWAKMUXYLJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine-dione class, characterized by a fused thiophene-pyrimidine core. The structure includes a 2-chloro-6-fluorophenylmethyl group at position 1 and a 2-methylphenyl substituent at position 2. The thieno-pyrimidine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2S/c1-12-5-2-3-8-16(12)24-19(25)18-17(9-10-27-18)23(20(24)26)11-13-14(21)6-4-7-15(13)22/h2-10,17-18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWBRYJEVODQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

  • C : 17
  • H : 14
  • Cl : 1
  • F : 1
  • N : 3
  • O : 2
  • S : 1

Structural Features

The compound features a thieno[3,2-d]pyrimidine core with significant substituents that enhance its biological activity. The presence of the chlorine and fluorine atoms is crucial for its interaction with biological targets.

PropertyValue
Molecular Weight339.81 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.5

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential through various mechanisms:

  • Inhibition of Kinases : The compound has shown inhibitory effects on key kinases involved in cancer progression, such as VEGFR-2 and AKT. In vitro assays demonstrated IC50 values of approximately 0.075μM0.075\mu M and 4.60μM4.60\mu M for these targets respectively .
  • Induction of Apoptosis : Mechanistic studies revealed that treatment with this thienopyrimidine derivative leads to caspase-3-mediated apoptosis in cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer). The compound caused S-phase cell cycle arrest, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, although specific data are still emerging.

Structure-Activity Relationship (SAR)

The substitution pattern on the thienopyrimidine core significantly influences biological activity:

  • Electron-withdrawing groups , such as chlorine and fluorine, enhance cytotoxicity.
  • The presence of methyl groups on the phenyl ring can modulate activity against different cancer cell lines.

Table 2: SAR Insights from Recent Studies

SubstituentActivity LevelTarget Cell Line
ChlorineHighHepG2
FluorineModeratePC-3
MethylLowBoth

Case Study 1: In Vitro Anticancer Screening

A study conducted on various thiophene derivatives highlighted the anticancer activity of the chlorinated derivative (similar to our compound) with IC50 values indicating strong inhibition against liver and prostate cancer cells . The findings support further exploration into this class of compounds for therapeutic applications.

Case Study 2: QSAR Analysis

Quantitative structure–activity relationship (QSAR) studies have been performed on related pyrimidine derivatives to understand their antifungal and anticancer activities better. These studies suggest that specific modifications can lead to enhanced bioactivity by improving lipophilicity and target binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrimidine-dione derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Comparisons

Thieno[2,3-d]pyrimidine-2,4-dione (PR-3) Structure: Contains a thiophene ring fused at the [2,3-d] position of pyrimidine. Activity: Exhibits higher mean pIC50 values (6.5–8.5 μM) in TRPA1 inhibition studies compared to phenyl-containing analogs. The thiophene ring enhances π-π stacking and electronic interactions with hydrophobic binding pockets .

1-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-methylphenyl)methyl-pyrido[3,2-d]pyrimidine-2,4-dione Structure: Replaces the thiophene ring with a pyridine moiety (pyrido[3,2-d]pyrimidine). Impact: Pyridine’s nitrogen atom introduces hydrogen-bonding capacity but reduces lipophilicity (clogP ≈ 3.2 vs. thieno analog’s clogP ≈ 4.1). This substitution may lower blood-brain barrier permeability .

1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione

  • Structure : Features a trifluoromethyl group instead of chlorine at the ortho position.
  • Impact : The CF3 group increases electron-withdrawing effects and metabolic resistance but may reduce solubility due to higher hydrophobicity .

6-Amino-1-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione Structure: Includes an amino group at position 6 and a 4-chlorobenzyl substituent.

Physicochemical Properties

Property Target Compound PR-3 Pyrido Analog
Molecular Weight ~400–420 g/mol (estimated) ~350–370 g/mol ~390–410 g/mol
clogP ~4.1 ~3.8 ~3.2
Hydrogen Bond Acceptors 4 4 5
Solubility (LogS) -4.5 (predicted) -4.2 -3.9
  • Key Insight : The target compound’s higher clogP suggests favorable membrane permeability but may require formulation optimization to address solubility limitations.

Preparation Methods

Key Starting Materials and Intermediate Synthesis

The preparation of this compound begins with the synthesis of its heterocyclic core: the thieno[3,2-d]pyrimidine-2,4-dione scaffold. Two primary precursors are required:

  • 3-Aminothiophene-2-carboxamide derivatives for cyclization into the thienopyrimidine core.
  • Functionalized benzyl and aryl halides for introducing the (2-chloro-6-fluorophenyl)methyl and 2-methylphenyl substituents.

Synthesis of Thieno[3,2-d]pyrimidine-2,4-dione Core

The Gewald reaction is widely employed to construct the thiophene ring, followed by cyclization with urea or thiourea to form the pyrimidine ring. For example:

  • Gewald reaction : 2-Cyanoacetamide reacts with elemental sulfur and a ketone (e.g., cyclohexanone) in ethanol under reflux to yield 2-aminothiophene-3-carboxamide.
  • Cyclization : Heating the carboxamide derivative with urea in formic acid at 100°C for 6 hours produces the thieno[3,2-d]pyrimidine-2,4-dione scaffold.

Stepwise Synthetic Route

Alkylation of the Thienopyrimidine Core

The introduction of the (2-chloro-6-fluorophenyl)methyl group at the N1 position and the 2-methylphenyl group at the N3 position proceeds via sequential alkylation:

Step 1: N1-Alkylation

  • Reagents : 2-Chloro-6-fluorobenzyl chloride, potassium carbonate (K₂CO₃).
  • Conditions : Dimethylformamide (DMF), 80°C, 12 hours.
  • Mechanism : Nucleophilic substitution (SN2) at the deprotonated N1 position of the thienopyrimidine core.

Step 2: N3-Alkylation

  • Reagents : 2-Methylphenylboronic acid, copper(II) acetate.
  • Conditions : Microwave irradiation (150°C, 30 minutes), toluene/water biphasic system.
  • Mechanism : Copper-mediated Chan-Lam coupling to install the 2-methylphenyl group.
Table 1: Alkylation Reaction Parameters
Step Reagent Solvent Temperature Time Yield (%)
1 2-Chloro-6-fluorobenzyl chloride DMF 80°C 12 h 78
2 2-Methylphenylboronic acid Toluene/H₂O 150°C (MW) 30 min 65

Alternative Synthetic Strategies

One-Pot Tandem Cyclization-Alkylation

A streamlined approach combines cyclization and alkylation in a single pot:

  • Reactants : 2-Aminothiophene-3-carboxamide, 2-chloro-6-fluorobenzyl chloride, 2-methylphenyl isocyanate.
  • Conditions : Tetrahydrofuran (THF), triethylamine (Et₃N), 70°C, 24 hours.
  • Yield : 62% (lower than stepwise methods due to competing side reactions).

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the thienopyrimidine core on Wang resin enables rapid diversification:

  • Resin functionalization : Wang resin bound to Fmoc-protected thienopyrimidine.
  • Alkylation : Automated peptide synthesizer for sequential benzylation and arylation.
  • Cleavage : Trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:1) to release the final compound.

Reaction Optimization and Challenges

Regioselectivity in N-Alkylation

The N1 and N3 positions exhibit differing nucleophilicities due to the electron-withdrawing effects of the dione groups. Key findings:

  • N1 preference : The N1 site is more nucleophilic, favoring alkylation with 2-chloro-6-fluorobenzyl chloride without requiring protecting groups.
  • N3 challenges : Steric hindrance from the N1 substituent necessitates microwave activation or copper catalysis for efficient arylation.
Table 2: Regioselectivity Control Strategies
Position Strategy Outcome
N1 Excess alkylating agent (1.5 eq) >90% monoalkylation
N3 Cu(OAc)₂ catalysis, MW irradiation 65–70% yield, minimal di-substitution

Purification and Characterization

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Crystallization : Ethanol/water (8:2) yields needle-like crystals suitable for X-ray diffraction.
  • Spectroscopic data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.12 (m, aromatic H), 5.32 (s, CH₂), 2.35 (s, CH₃).
    • IR (KBr): 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

Scalability and Industrial Considerations

Continuous-Flow Synthesis

Recent advances adapt the stepwise route for continuous production:

  • Microreactor setup :
    • Module 1 : Gewald reaction (residence time: 2 hours).
    • Module 2 : Cyclization with urea (residence time: 1 hour).
    • Module 3 : Alkylation under segmented flow.
  • Output : 500 g/day with 68% overall yield.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DMF in alkylation steps, reducing environmental impact.
  • Catalyst recycling : Copper acetate recovered via aqueous extraction and reused for 5 cycles without yield loss.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison
Method Steps Total Yield (%) Purity (%) Scalability
Stepwise alkylation 4 51 98 High
One-pot tandem 2 62 85 Moderate
Solid-phase synthesis 3 45 95 Low
Continuous-flow 3 68 97 Industrial

Q & A

Q. What catalytic mechanisms are involved in palladium-mediated synthesis steps?

  • Methodological Answer : Investigate via:
  • Kinetic Isotope Effects (KIE) : Compare rates with deuterated substrates to identify rate-limiting steps .
  • Spectroscopic Monitoring : In situ IR to track oxidative addition/reductive elimination in Pd-catalyzed couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.